N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide: is an organic compound that features a complex structure with multiple functional groups, including furan, thiophene, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
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Formation of the Furan-2-yl(hydroxy)methyl Intermediate
Starting Material: Furan-2-carbaldehyde.
Reaction: Reduction using sodium borohydride (NaBH4) in methanol to yield furan-2-ylmethanol.
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Synthesis of the Thiophen-2-ylmethyl Intermediate
Starting Material: Thiophene-2-carbaldehyde.
Reaction: Reduction using NaBH4 in methanol to yield thiophen-2-ylmethanol.
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Coupling Reaction
Reagents: The furan-2-ylmethanol and thiophen-2-ylmethanol intermediates.
Catalyst: Palladium on carbon (Pd/C).
Conditions: Hydrogenation under mild conditions to form the coupled product.
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Amidation
Reagents: The coupled product and 4-methylthiophene-2-carboxylic acid.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: Room temperature, in dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives of the furan and thiophene rings.
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Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Organic solvents like ethanol or ether, room temperature.
Products: Reduced forms of the furan and thiophene rings.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Organic solvents, room temperature.
Products: Halogenated derivatives of the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Halogenating Agents: NBS, bromine (Br2).
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential anti-inflammatory and anticancer properties.
Diagnostic Tools: Used in the development of diagnostic assays for various diseases.
Industry
Materials Science: Component in the synthesis of conductive polymers and other advanced materials.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide: .
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-ethylthiophene-2-carboxamide: .
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-propylthiophene-2-carboxamide: .
Uniqueness
The unique combination of furan, thiophene, and carboxamide groups in this compound provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications.
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUAXWGSXJEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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